Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is a heterocyclic compound with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol . This compound is part of the furan family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a furan ring substituted with a 4-ethoxybenzoyl group and a carboxylate ester group, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate typically involves the reaction of 5-(4-ethoxybenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the 4-ethoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets .
Biological Activity
Methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound is characterized by:
- A furan ring , which enhances its reactivity and biological interactions.
- A carboxylate group , contributing to solubility and interaction with biological targets.
- An ethoxybenzoyl moiety , which may influence its pharmacological properties.
These structural components contribute to the compound's potential as a lead candidate in drug development and its applications in agricultural chemicals due to antimicrobial properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Esterification : Reacting furan-2-carboxylic acid with 4-ethoxybenzoyl chloride.
- Condensation Reactions : Utilizing appropriate catalysts to facilitate the formation of the furan ring with the benzoyl derivative.
Careful control of reaction conditions is critical to optimize yield and purity during synthesis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are crucial for assessing its potency:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 62.37 |
HepG2 | 120.06 |
Vero | 124.46 |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent .
Antibacterial Activity
In addition to anticancer effects, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial properties:
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 250 |
Escherichia coli | 250 |
These findings highlight the dual potential of the compound as both an anticancer and antibacterial agent, making it a versatile candidate for pharmaceutical applications .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its interaction with cellular targets may involve:
- Inhibition of cell proliferation : Through induction of apoptosis in cancer cells.
- Disruption of bacterial cell walls : Leading to increased permeability and eventual cell lysis in bacteria.
Further research employing molecular docking studies could elucidate specific binding interactions with target proteins, enhancing understanding of its pharmacodynamics .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models. For instance:
- In Vivo Tumor Models : Administration of the compound showed significant tumor reduction compared to controls.
- Bacterial Infection Models : The compound demonstrated efficacy in reducing bacterial load in infected models, indicating potential for therapeutic use in infectious diseases.
These studies reinforce the compound's promise as a multi-functional therapeutic agent .
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 5-(4-ethoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-3-19-11-6-4-10(5-7-11)14(16)12-8-9-13(20-12)15(17)18-2/h4-9H,3H2,1-2H3 |
InChI Key |
PXQOCWUHTVXKML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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